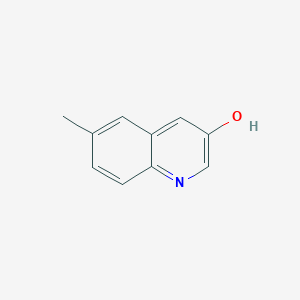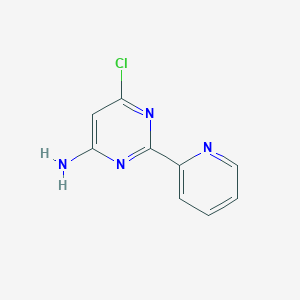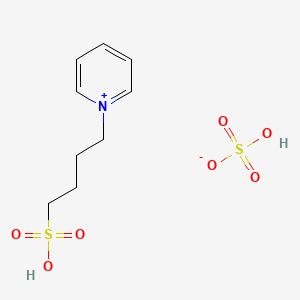
Zirkonium(IV)-chlorid-2-methyl-1H-inden-1-id (1/2/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) is a complex compound involving zirconium. Zirconium(IV) chloride, also known as zirconium tetrachloride, is an inorganic compound frequently used as a precursor to other compounds of zirconium . This white high-melting solid hydrolyzes rapidly in humid air .
Synthesis Analysis
The synthesis of zirconium halide complexes involves the treatment of zirconium oxide with carbon in the presence of chlorine at high temperature . A laboratory scale process uses carbon tetrachloride in place of carbon and chlorine . The least studied mononuclear halide ionic zirconium compounds include mononuclear hexachlorozirconate complexes .Molecular Structure Analysis
Unlike molecular TiCl4, solid ZrCl4 adopts a polymeric structure wherein each Zr is octahedrally coordinated . This difference in structures is responsible for the disparity in their properties: TiCl4 is distillable, but ZrCl4 is a solid . In the solid state, ZrCl4 adopts a tape-like linear polymeric structure .Chemical Reactions Analysis
Zirconium complexes are distinguished as effective catalysts for the transformations of unsaturated hydrocarbons and organometallic compounds . They demonstrate their high levels of catalytic activity in the reactions of ethylene polymerization , hydrogenation of olefins , and enantioselective alkylation of aromatic compounds .Physical And Chemical Properties Analysis
Zirconium(IV) chloride is a white high-melting solid that hydrolyzes rapidly in humid air . It has a molar mass of 233.04 g/mol, a density of 2.80 g/cm3, a melting point of 437 °C, and a boiling point of 331 °C .Wissenschaftliche Forschungsanwendungen
1. Katalysatoren für die Umwandlung von ungesättigten Kohlenwasserstoffen und metallorganischen Verbindungen Zirkoniumkomplexe, einschließlich Zirkonium(IV)-chlorid-2-methyl-1H-inden-1-id (1/2/2), wurden als effektive Katalysatoren für die Umwandlung von ungesättigten Kohlenwasserstoffen und metallorganischen Verbindungen identifiziert .
Ethylenpolymerisation
Zirkoniumkomplexe zeigen eine hohe katalytische Aktivität in den Reaktionen der Ethylenpolymerisation .
Hydrierung von Olefinen
Zirkoniumkomplexe werden auch bei der Hydrierung von Olefinen eingesetzt .
Enantioselektive Alkylierung aromatischer Verbindungen
Zirkoniumkomplexe wurden bei der enantioselektiven Alkylierung aromatischer Verbindungen eingesetzt .
5. Herstellung von nichtlinearen optischen und piezoelektrischen Materialien Die Forschung an der Struktur und den Eigenschaften von Zirkoniumkomplexen hat die Möglichkeiten ihrer Anwendung erweitert, beispielsweise die Herstellung von nichtlinearen optischen und piezoelektrischen Materialien auf Basis von ionischen Hexafluorozirkonaten mit Bis(bipyridyl)kupfer-Kationen .
6. Extraktion und Vorkonzentration von Uranyl-Ionen Ein auf Zirkonium basierender metallorganischer Gerüstverbund (Zr-MOF), genannt MOF-808, wurde durch ein solvothermales Verfahren synthetisiert und vollständig charakterisiert. Er wurde mit Isonikotinsäure funktionalisiert und als effizientes Adsorptionsmittel für die selektive Extraktion und Vorkonzentration von Uranyl-Ionen aus Wasser- und Abwasserproben in einer Batch-Festphasenextraktion eingesetzt .
Synthese von N-substituierten Pyrrolen
Zirkonium(IV)-chlorid-2-methyl-1H-inden-1-id (1/2/2) kann bei der Synthese einer Vielzahl von N-substituierten Pyrrolen verwendet werden .
Synthese von Nanomaterialien
Eine Vielzahl von Zirkoniumvorläufern wie ZrOCl 2, ZrCl 4 und Zr(C 5 H 7 O 2) 4 sowie verschiedene Reagenzien wurden in diesen Methoden zur Synthese von Nanomaterialien unterschiedlicher Formen und Größen eingesetzt .
Wirkmechanismus
Target of Action
Compounds like “Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2)” often interact with various biological targets. For instance, many compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
The interaction of such compounds with their targets can lead to various changes. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways and their downstream effects can vary widely depending on the specific compound and its targets. Indole derivatives, for example, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of a compound’s action can be diverse. For instance, indole derivatives have been found to have a wide range of effects due to their diverse biological activities .
Safety and Hazards
Zirconium(IV) chloride is labeled as a danger according to GHS labeling . It has hazard statements H290, H302, H312, H314, H317, H332, H334 . Precautionary measures include P234, P260, P261, P264, P270, P271, P272, P280, P285, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P312, P304+P340, P304+P341, P305+P351+P338, P310, P312, P321, P322, P330, P333+P313, P342+P311, P363, P390, P404, P405, P501 .
Zukünftige Richtungen
Zirconium halide complexes, which have been the subject of increased attention in recent years, are one of the least studied zirconium compounds . Therefore, future research could focus on the methods for their preparation, some reactions, structural features, and examples of potential use . Fundamental research on the structure and properties of zirconium complexes could expand the possibilities of their application .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2) involves the reaction of zirconium tetrachloride with 2-methyl-1H-indene in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "2-methyl-1H-indene", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Step 2: Add the reducing agent to the solution and stir for 30 minutes.", "Step 3: Add 2-methyl-1H-indene to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain Zirconium(4+) chloride 2-methyl-1H-inden-1-ide (1/2/2)." ] } | |
CAS-Nummer |
165688-64-2 |
Molekularformel |
C20H18Cl2Z |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-methyl-5H-inden-5-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
BGGKSZPSSRGVTP-UHFFFAOYSA-L |
SMILES |
CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |
Kanonische SMILES |
CC1=CC2=C[CH-]C=CC2=C1.CC1=CC2=C[CH-]C=CC2=C1.[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



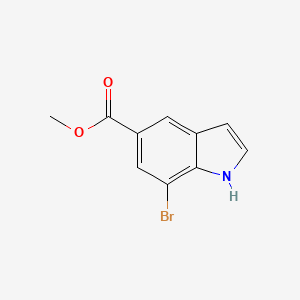

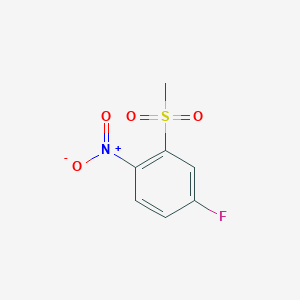
![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)
![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)
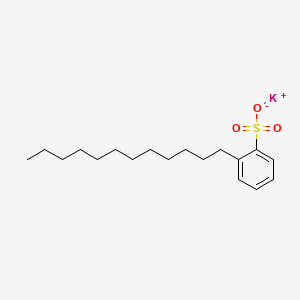
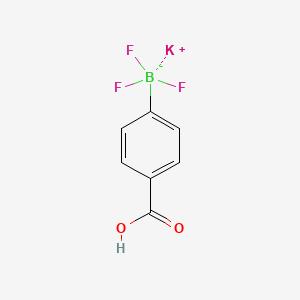
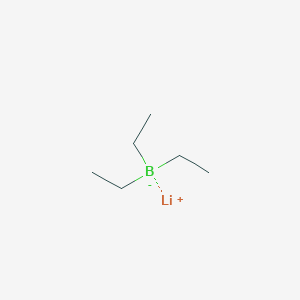
![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)

